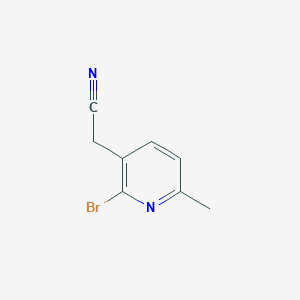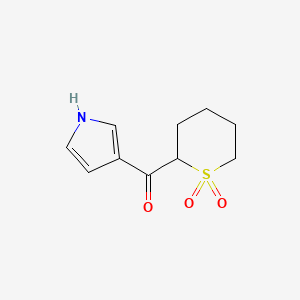
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone is a complex organic compound that features a unique combination of a thiopyran ring and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone typically involves the reaction of a thiopyran derivative with a pyrrole derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between the two components. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiopyran ring can yield sulfoxides or sulfones, while substitution reactions on the pyrrole ring can produce a variety of substituted pyrrole derivatives.
科学的研究の応用
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets. The thiopyran ring can interact with sulfur-containing enzymes, while the pyrrole ring can bind to aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol: Similar structure but with a hydroxyl group instead of a pyrrole ring.
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Contains an amine group instead of a pyrrole ring.
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)[3-hydroxy-3-(trifluoromethyl)-1-pyrrolidinyl]methanone: Contains a trifluoromethyl group and a pyrrolidinyl ring.
Uniqueness
The uniqueness of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone lies in its combination of a thiopyran ring and a pyrrole ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
(1,1-dioxothian-2-yl)-(1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C10H13NO3S/c12-10(8-4-5-11-7-8)9-3-1-2-6-15(9,13)14/h4-5,7,9,11H,1-3,6H2 |
InChIキー |
FWRPXSMUNOGEDG-UHFFFAOYSA-N |
正規SMILES |
C1CCS(=O)(=O)C(C1)C(=O)C2=CNC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


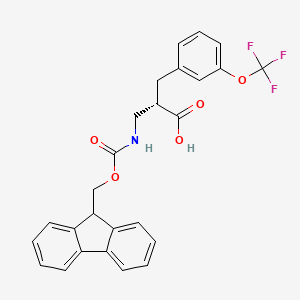
![2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)
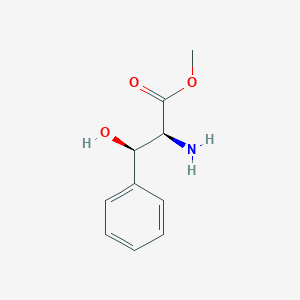
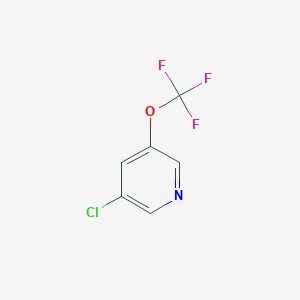

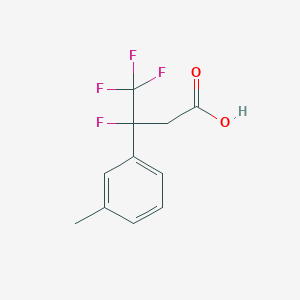
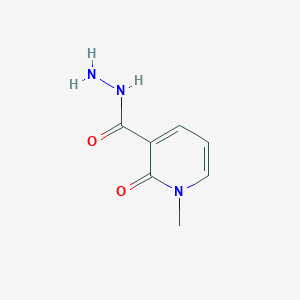
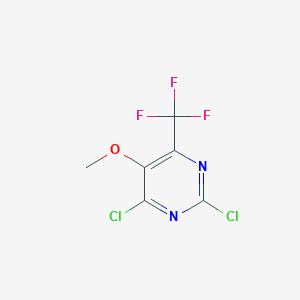
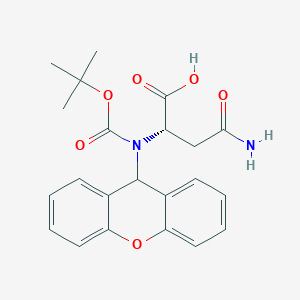
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)

![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
